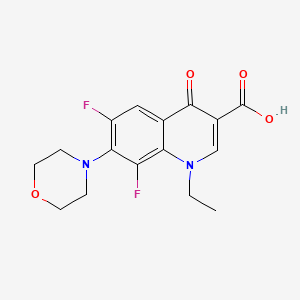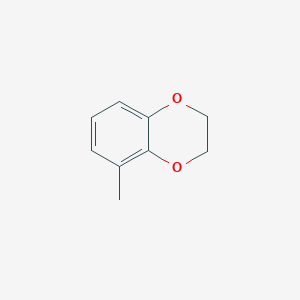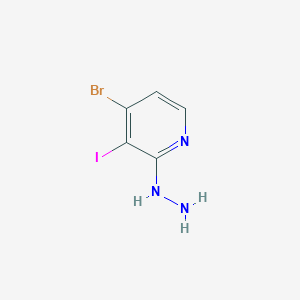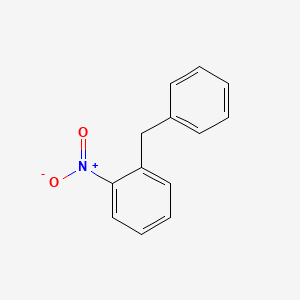
1-Benzyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a benzyl group and a nitro group at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-benzylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Benzyl-2-aminobenzene.
Substitution: Meta-substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-2-nitrobenzene primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. This process often involves the formation of intermediate species such as nitroso and hydroxylamine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Benzyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.
2-Nitrotoluene: Lacks the benzyl group but has a nitro group on the benzene ring.
Benzylamine: Contains an amino group instead of a nitro group.
Uniqueness: 1-Benzyl-2-nitrobenzene is unique due to the specific positioning of the benzyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations .
Properties
CAS No. |
41412-10-6 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-benzyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
UPKQTNZSDMAYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
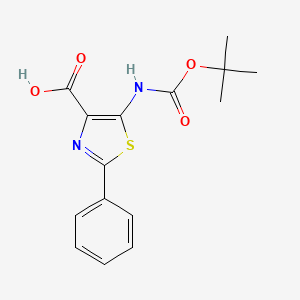
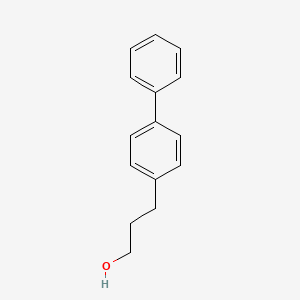
![[2,2'-Bipyridin]-6(1H)-one](/img/structure/B8799027.png)
![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)
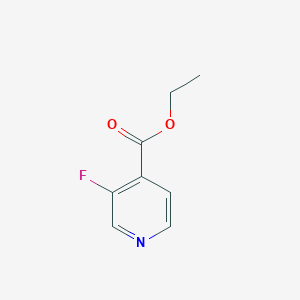
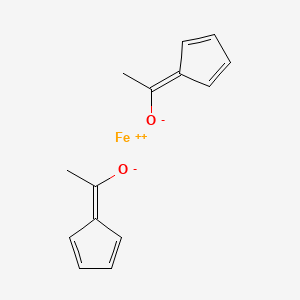
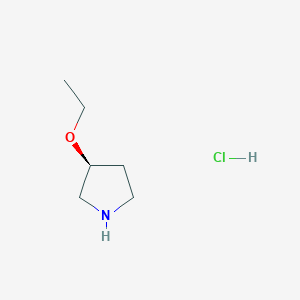
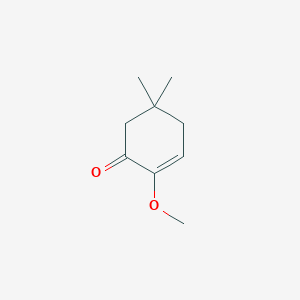
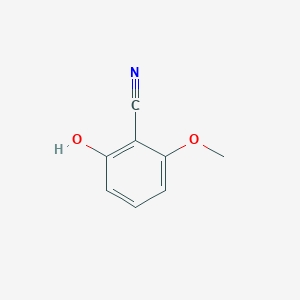
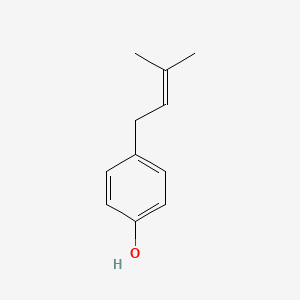
![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)
